molecular formula C6H3BrClN3 B13912723 3-Amino-5-bromo-6-chloropicolinonitrile

3-Amino-5-bromo-6-chloropicolinonitrile

Cat. No.: B13912723
M. Wt: 232.46 g/mol
InChI Key: MQWYLIHSSRKQHU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C6H3BrClN3. This compound is characterized by the presence of amino, bromo, chloro, and nitrile functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine under controlled conditions. The nitrile group can be introduced through cyanation reactions, and the amino group can be added using ammonia or other amine sources .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. The nitrile group can interact with nucleophiles, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-6-chloropyridine
  • 5-Bromo-6-chloro-3-pyridinamine
  • 2-Amino-6-bromopyridine
  • 6-Bromo-2-pyridinecarbonitrile

Uniqueness

3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromo and chloro substituents allows for selective reactions, and the nitrile group adds further versatility in chemical synthesis .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

3-amino-5-bromo-6-chloropyridine-2-carbonitrile

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4(10)5(2-9)11-6(3)8/h1H,10H2

InChI Key

MQWYLIHSSRKQHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C#N)N

Origin of Product

United States

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